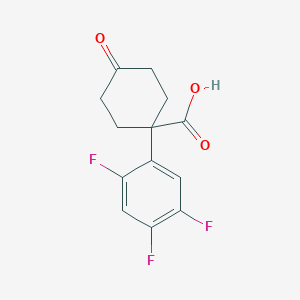
2-(2-Chloroethyl)-6-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロエチル)-6-メトキシキナゾリンはキナゾリン系に属する有機化合物です。キナゾリンは、その生物活性のために医薬品化学において幅広い用途を持つ複素環式芳香族有機化合物です。2-(2-クロロエチル)-6-メトキシキナゾリンの構造中のクロロエチル基とメトキシ基の存在により、さまざまな化学および生物学的調査における興味深い化合物となっています。
合成方法
合成ルートと反応条件
2-(2-クロロエチル)-6-メトキシキナゾリンの合成は、通常、2-クロロエチルアミンと6-メトキシキナゾリンを特定の条件下で反応させることから始まります。この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物は80〜100℃の温度範囲に加熱され、反応物の目的生成物への完全な変換を確実にします。
工業的生産方法
工業的な設定では、2-(2-クロロエチル)-6-メトキシキナゾリンの生産は、連続フロー反応器を使用してスケールアップできます。この方法は、温度、圧力、反応物濃度などの反応パラメーターをより適切に制御でき、最終生成物の収率と純度が向上します。触媒の使用と最適化された反応条件は、工業的生産プロセスの効率をさらに高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-methoxyquinazoline typically involves the reaction of 2-chloroethylamine with 6-methoxyquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
反応の種類
2-(2-クロロエチル)-6-メトキシキナゾリンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されてキナゾリンN-オキシドを生成することができます。
還元: 還元反応はクロロエチル基をエチル基に変換することができます。
置換: クロロエチル基は、アミン、チオール、アルコールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応は通常、水酸化ナトリウムまたは炭酸カリウムのような塩基の存在下で行われます。
主要な製品
酸化: キナゾリンN-オキシド。
還元: エチル置換キナゾリン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換キナゾリン誘導体。
科学研究への応用
2-(2-クロロエチル)-6-メトキシキナゾリンは、科学研究においていくつかの用途があります。
化学: より複雑なキナゾリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗がん剤、抗菌剤、抗炎症作用を含む、その潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求するための研究が進められています。
産業: 新しい材料の開発や、医薬品および農薬の合成における中間体として使用されます。
科学的研究の応用
2-(2-Chloroethyl)-6-methoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-(2-クロロエチル)-6-メトキシキナゾリンの作用機序は、生物学的システムにおける特定の分子標的との相互作用を伴います。クロロエチル基は、タンパク質やDNAの求核部位と共有結合を形成し、重要な生物学的プロセスを阻害することができます。この相互作用は細胞機能の阻害につながる可能性があり、抗がん療法の潜在的な候補となっています。メトキシ基は、化合物の溶解性とバイオアベイラビリティを向上させ、さらに生物活性を高めます。
類似の化合物との比較
2-(2-クロロエチル)-6-メトキシキナゾリンは、次のものなど、他の類似の化合物と比較することができます。
2-(2-クロロエチル)-6-メチルキナゾリン: メトキシ基ではなくメチル基を持つ類似の構造。
2-(2-クロロエチル)-4-メトキシキナゾリン: メトキシ基が4位にある類似の構造。
2-(2-クロロエチル)-6-エトキシキナゾリン: メトキシ基ではなくエトキシ基を持つ類似の構造。
独自性
2-(2-クロロエチル)-6-メトキシキナゾリンには、クロロエチル基とメトキシ基の両方が存在するため、化学反応性と生物活性に関してユニークです。
類似化合物との比較
2-(2-Chloroethyl)-6-methoxyquinazoline can be compared with other similar compounds such as:
2-(2-Chloroethyl)-6-methylquinazoline: Similar structure but with a methyl group instead of a methoxy group.
2-(2-Chloroethyl)-4-methoxyquinazoline: Similar structure but with the methoxy group at the 4-position.
2-(2-Chloroethyl)-6-ethoxyquinazoline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of both the chloroethyl and methoxy groups in this compound makes it unique in terms of its chemical reactivity and biological activity
特性
CAS番号 |
2006277-23-0 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
2-(2-chloroethyl)-6-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-15-9-2-3-10-8(6-9)7-13-11(14-10)4-5-12/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
IYCGDDMIMUIZCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=C(N=C2C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


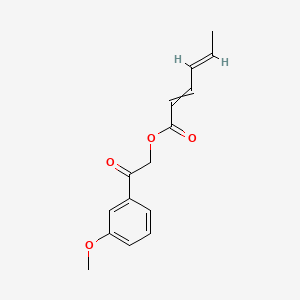
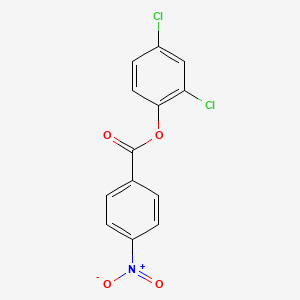
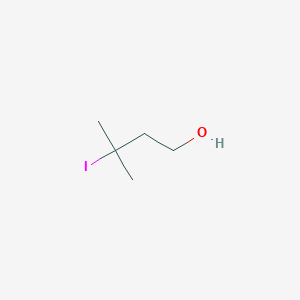
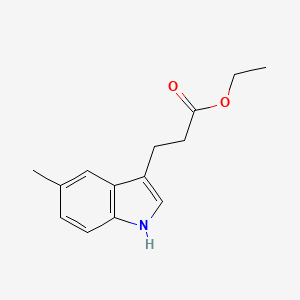
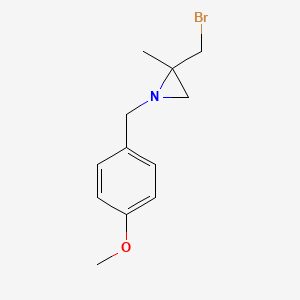
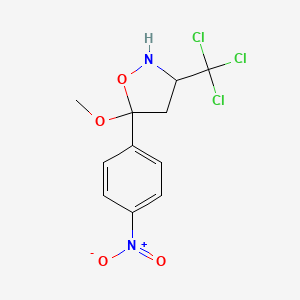

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
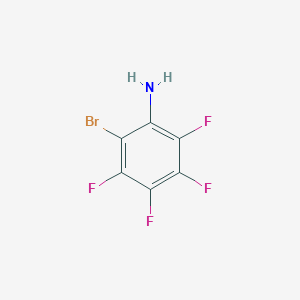

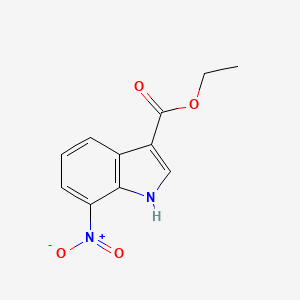
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
